molecular formula C6H10ClNO3 B2632751 Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride CAS No. 2219370-80-4

Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride

Cat. No. B2632751
CAS RN: 2219370-80-4
M. Wt: 179.6
InChI Key: RXEFTZPOEWIZMV-UHFFFAOYSA-N
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Description

Hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride, also known as DHPH, is a unique compound with potential implications in various fields. It has a molecular weight of 179.6 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3.ClH/c8-6-9-4-1-2-7-3-5 (4)10-6;/h4-5,7H,1-3H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

This compound is a powder . The compound should be stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthetic Methodologies and Chemical Reactions

  • Unexpected Formation of Derivatives : Research uncovered the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines during the preparation of functionalized 5-iodopyridine derivatives. This process, explained by a radical mechanism known as the Hofmann–Löffler–Freytag reaction, highlights the complexity and unpredictability of reactions involving hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one derivatives (Lechel et al., 2012).

  • Crystal Structure Analysis : The crystal and molecular structure of hexahydro pyridine (piperidine) hydrochloride was determined, providing insights into its psychobiological significance. The study revealed the chair conformation of the hexahydro pyridine ring and its stabilization by a network of hydrogen bonds and van der Waals forces (Dattagupta & Saha, 1975).

  • NMR Spectra and Stereochemistry : The stereochemistry and NMR spectra of protonated perhydrooxazolo[3,4-a]pyridines, perhydropyrido[1,2-c][1,3]oxazine, and perhydropyrido[1,2-c][1,3]oxazepine were explored, demonstrating the diversity in structural conformations and chemical properties of hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one hydrochloride derivatives (Crabb & Trethewey, 1988).

Crystal Structure and Molecular Interactions

  • Molecular and Crystal Structure Insights : The crystal structure, Hirshfeld surface analysis, and corrosion inhibition study of a compound containing the hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one moiety were conducted. This research offers a deep dive into the molecular interactions and structural characteristics that could influence the application of these compounds in various scientific fields (Filali et al., 2019).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3.ClH/c8-6-9-4-1-2-7-3-5(4)10-6;/h4-5,7H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEFTZPOEWIZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1OC(=O)O2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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